ECBN hydrochloride
Overview
Description
Mechanism of Action
Target of Action
ECBN HCL, also known as A-30912A nucleus hydrochloride, is the reaction product catalyzed by Echinocandin B (ECB) deacylase . The primary target of ECBN HCL is the key enzyme in the biosynthesis of the fungal cell wall, β-(1,3)-D-glucan synthase . This enzyme plays a crucial role in maintaining the structural integrity and function of the fungal cell wall .
Mode of Action
ECBN HCL inhibits the action of β-(1,3)-D-glucan synthase, thereby disrupting the synthesis of the fungal cell wall . This inhibition leads to a weakening of the cell wall structure, causing osmotic instability and ultimately leading to cell death .
Biochemical Pathways
The action of ECBN HCL affects the biochemical pathway involved in the synthesis of the fungal cell wall. By inhibiting β-(1,3)-D-glucan synthase, ECBN HCL disrupts the production of β-(1,3)-D-glucan, a major component of the fungal cell wall . This disruption affects the integrity of the cell wall, leading to cell lysis and death.
Pharmacokinetics
It’s worth noting that ECBN HCL is soluble in water and alcohols, but insoluble in ethers , which could influence its absorption and distribution in the body.
Result of Action
The primary result of ECBN HCL’s action is the disruption of the fungal cell wall, leading to cell death . This makes ECBN HCL potentially useful in the treatment of fungal infections.
Biochemical Analysis
Biochemical Properties
Ecbn HCL plays a significant role in biochemical reactions. It is the reaction product catalyzed by Echinocandin B (ECB) deacylase . This interaction involves the cleaving of the linoleoyl group from Echinocandin B (ECB), forming the Echinocandin B nucleus (ECBN), which is a key precursor of semisynthetic antifungal antibiotics .
Cellular Effects
The cellular effects of Ecbn HCL are primarily related to its antifungal properties. It inhibits the biosynthesis of 1,3- β -glucans, which are key constituents of the fungal cell wall . This inhibition impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Ecbn HCL exerts its effects through binding interactions with biomolecules and enzyme inhibition. Specifically, it inhibits the enzyme β- (1,3)-d-glucan synthase, which is crucial for fungal cell wall biosynthesis . This inhibition leads to changes in gene expression and impacts the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Metabolic Pathways
Ecbn HCL is involved in the metabolic pathway of Echinocandin B (ECB). It is the product of the reaction catalyzed by Echinocandin B (ECB) deacylase
Preparation Methods
Synthetic Routes and Reaction Conditions
ECBN hydrochloride is synthesized through the catalytic action of Echinocandin B deacylase on echinocandin B . The process involves the removal of the acyl group from echinocandin B, resulting in the formation of this compound. The reaction conditions typically require a controlled environment to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using specific strains of fungi that produce echinocandin B. The echinocandin B is then subjected to enzymatic deacylation to yield this compound . The production process is optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
ECBN hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Scientific Research Applications
ECBN hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Caspofungin: Another echinocandin with similar antifungal properties.
Micafungin: Known for its effectiveness against Candida and Aspergillus species.
Anidulafungin: Used clinically for its antifungal activity.
Uniqueness
ECBN hydrochloride is unique due to its specific inhibition of the β-1,3-glucan synthase complex, making it highly effective against fungal pathogens. Its structure allows for modifications that can enhance its antifungal properties and reduce resistance .
Properties
IUPAC Name |
(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,30+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIXKMLIKIOEJP-WJXYPMDHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52ClN7O15 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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